molecular formula C13H17ClN2O2 B5690258 1-(2-chloro-5-nitrobenzyl)azepane

1-(2-chloro-5-nitrobenzyl)azepane

Cat. No. B5690258
M. Wt: 268.74 g/mol
InChI Key: DJYHGUIYAHULGG-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzyl)azepane, also known as CNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNB-AM belongs to the class of azepane derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane is not fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and other tissues. 1-(2-chloro-5-nitrobenzyl)azepane has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and has been implicated in neuroprotection. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been shown to modulate the activity of various ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

1-(2-chloro-5-nitrobenzyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 1-(2-chloro-5-nitrobenzyl)azepane has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and addiction. Another direction is to study its mechanism of action in more detail, particularly its interactions with various signaling pathways in the brain and other tissues. Additionally, future studies could investigate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)azepane in humans, which could lead to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane involves the reaction of 1-(2-chloro-5-nitrobenzyl)azepane with a reducing agent, such as sodium borohydride, in the presence of a catalyst. The reaction yields 1-(2-chloro-5-nitrobenzyl)azepane as a white solid, which can be purified through recrystallization. The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-chloro-5-nitrobenzyl)azepane has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHGUIYAHULGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chloro-5-nitrobenzyl)azepane

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